GalNAc-T1 Kinetic Differentiation
MUC5AC-13 demonstrates a distinct kinetic signature compared to its closest analogs, MUC5AC-3 and the non-glycosylated MUC5AC peptide, when assayed with GalNAc-T1. Specifically, MUC5AC-13 exhibits a higher Michaelis constant (Km) than MUC5AC-3, indicating a lower binding affinity for GalNAc-T1, yet its maximal velocity (Vmax) is comparable [1]. This contrasts sharply with the unmodified MUC5AC peptide, which shows a much lower Km (higher affinity) and a lower Vmax [1]. These differences are critical for selecting the correct substrate for inhibitor screening or enzyme characterization studies.
vs MUC5AC-3 Km 332±38 µM, Vmax 1464±114
vs non-glycosylated Km 171±18 µM, Vmax 966±101
| Evidence Dimension | Enzyme Kinetics (Vmax and Km) with GalNAc-T1 |
|---|---|
| Target Compound Data | Vmax: 1305 ± 143 pmol/h; Km: 460 ± 51 µM |
| Comparator Or Baseline | MUC5AC-3: Vmax 1464 ± 114 pmol/h, Km 332 ± 38 µM; MUC5AC (non-glycosylated): Vmax 966 ± 101 pmol/h, Km 171 ± 18 µM |
| Quantified Difference | For Km: MUC5AC-13 is ~1.4-fold higher than MUC5AC-3 and ~2.7-fold higher than MUC5AC peptide. For Vmax: MUC5AC-13 is ~35% higher than MUC5AC peptide but comparable to MUC5AC-3. |
| Conditions | In vitro enzyme assay using purified recombinant GalNAc-T1, quantified by western blot for equivalent enzyme amounts. |
Why This Matters
The unique Km value defines a specific 'affinity threshold' for MUC5AC-13, making it the essential substrate for identifying or characterizing GalNAc-T isoforms or splice variants that prefer this lower-affinity glycopeptide.
- [1] Raman, J. et al. UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree. Glycobiology 2011, 21, 768-777. View Source
